5,5'-bis(trifluoromethyl)-2H-1,2'-bipyridin-2-one

CAS No.: 372174-01-1

Cat. No.: VC4446184

Molecular Formula: C12H6F6N2O

Molecular Weight: 308.183

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 372174-01-1 |

|---|---|

| Molecular Formula | C12H6F6N2O |

| Molecular Weight | 308.183 |

| IUPAC Name | 5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]pyridin-2-one |

| Standard InChI | InChI=1S/C12H6F6N2O/c13-11(14,15)7-1-3-9(19-5-7)20-6-8(12(16,17)18)2-4-10(20)21/h1-6H |

| Standard InChI Key | HASVQEZZLLGSHC-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1C(F)(F)F)N2C=C(C=CC2=O)C(F)(F)F |

Introduction

Structural and Chemical Identification

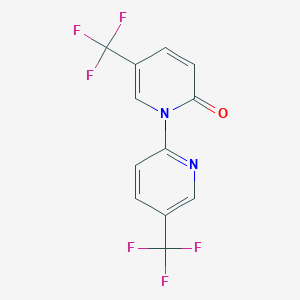

The molecular structure of 5,5'-bis(trifluoromethyl)-2H-1,2'-bipyridin-2-one (Figure 1) consists of two pyridine rings connected by a single bond. The trifluoromethyl (-CF₃) groups at the 5 and 5' positions introduce strong electron-withdrawing effects, while the ketone at the 2-position enhances polarity and reactivity . Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 134947-25-4 |

| Molecular Formula | C₁₂H₆F₆N₂O |

| Molecular Weight | 328.19 g/mol |

| IUPAC Name | 5-(Trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridin-2-one |

The compound’s planar bipyridine framework facilitates π-π stacking and chelation with metal ions, making it suitable for constructing luminescent complexes .

Synthesis and Functionalization

Synthetic Routes

The synthesis of 5,5'-bis(trifluoromethyl)-2H-1,2'-bipyridin-2-one typically involves modular coupling strategies. A representative method includes:

-

Ullmann Coupling: Reacting 2-chloro-5-(trifluoromethyl)pyridine with a copper catalyst under inert conditions to form the bipyridine backbone .

-

Oxidation: Introducing the ketone group via oxidation of a methyl substituent using potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) .

Example Procedure:

A mixture of 2-chloro-5-(trifluoromethyl)pyridine (6.00 g, 30 mmol), copper powder (1.5 equiv), and dimethylformamide (DMF) is heated at 150°C for 72 hours under argon. Post-reaction, the crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate) to yield the bipyridine intermediate. Subsequent oxidation with SeO₂ in dioxane at reflux introduces the ketone, affording the final product in 35–40% yield .

Challenges and Optimizations

-

Trifluoromethyl Stability: The -CF₃ groups are prone to hydrolysis under acidic conditions, necessitating anhydrous reaction environments .

-

Regioselectivity: Ensuring coupling occurs exclusively at the 5- and 5'-positions requires careful control of stoichiometry and temperature .

Physicochemical Properties

Thermal Stability

The compound exhibits a melting point of 131°C, comparable to its non-ketone analogue, 5,5'-bis(trifluoromethyl)-2,2'-bipyridine . Thermal gravimetric analysis (TGA) reveals decomposition above 250°C, attributed to the cleavage of C-F bonds .

Solubility and Reactivity

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to hydrophobic -CF₃ groups .

-

Electrochemical Behavior: Cyclic voltammetry shows a reduction peak at -1.2 V (vs. Ag/AgCl), indicative of electron-deficient aromatic systems .

Applications in Coordination Chemistry

Photocatalytic Complexes

The compound serves as a ligand in cyclometalated iridium(III) complexes, such as [Ir(dF(CF₃)ppy)₂(bpy)]PF₆, which are pivotal in visible-light-mediated reactions (e.g., C-H bond functionalization) . The ketone group stabilizes the metal center via σ-donation, while the -CF₃ groups enhance oxidation resistance .

Performance Metrics:

-

Turnover Number (TON): Up to 832 for hydrogen evolution reactions .

-

Emission Lifetime: 1.2–1.5 µs, suitable for delayed fluorescence applications .

OLED Materials

When coordinated to platinum(II), the ligand enables yellow-light emission (λₑₘ = 560 nm) with a quantum yield of 15–20%, making it viable for display technologies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume